
Cephapirin benzathine
Overview
Description
Cephapirin benzathine is a first-generation cephalosporin antibiotic formulated as a benzathine salt for veterinary use. It is approved for intramammary infusion in dry cows to treat mastitis caused by Streptococcus and Staphylococcus species . The benzathine salt is intentionally designed for low solubility in milk (pH 6.4–7), ensuring sustained release during the 45–60-day dry period. This minimizes systemic absorption, with only 0.28% of the administered dose excreted in feces or urine over five days post-treatment . Its molecular weight (1,087.27 g/mol) and ionization state further reduce absorption across the milk-blood barrier .
Preparation Methods
Cephapirin benzathine is synthesized from 7-aminocephalosporanic acid (7-ACA) and 4-pyridinethiols. The process involves reacting acetyl bromide 7-ACA with 4-pyridinethiols in the presence of an organic alkali to obtain cephapirin acid. This is then reacted with dibenzylethylenediamine acetate or dibenzylethylenediamine to form this compound . The reaction conditions typically involve temperatures between 0 and 50°C and reaction times ranging from 0.1 to 20 hours .
Chemical Reactions Analysis
Cephapirin benzathine undergoes various chemical reactions, including:
Oxidation: Cephapirin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert cephapirin to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acyl side chain, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Pharmacological Profile
Cephapirin benzathine exhibits bactericidal activity against a variety of susceptible organisms. Its primary indications include:
- Mastitis Treatment : Specifically for dry cows, targeting pathogens such as Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains .
- Broad Spectrum of Activity : Effective against certain gram-positive cocci and bacilli, as well as some gram-negative bacteria, including E. coli, Proteus, and Klebsiella .
Mastitis in Dairy Cows
Mastitis is a significant health issue in dairy herds, leading to economic losses due to decreased milk production and increased veterinary costs. This compound is specifically formulated for intramammary infusion to treat this condition.
- Efficacy : Clinical studies have demonstrated that intramammary infusion of this compound significantly reduces the presence of Staphylococcus aureus in infected quarters, with effects lasting several weeks post-treatment .
- Case Study Findings : In a study involving Jersey heifers, cephapirin was detectable in mammary secretions for up to five weeks after treatment, indicating effective tissue penetration and sustained action .
Veterinary Uses Beyond Mastitis
While primarily used for mastitis treatment, this compound may also be indicated for other infections caused by susceptible organisms in veterinary settings:
- Respiratory Infections : Effective against certain respiratory pathogens.
- Skin and Soft Tissue Infections : Utilized in treating various skin infections caused by susceptible bacteria.
Data Table: Efficacy Against Common Pathogens
Pathogen | Susceptibility | Notes |
---|---|---|
Streptococcus agalactiae | Highly Susceptible | Primary target for mastitis treatment |
Staphylococcus aureus | Highly Susceptible | Includes penicillin-resistant strains |
Escherichia coli | Variable | Some strains may be susceptible |
Proteus spp. | Variable | Some strains may be susceptible |
Klebsiella spp. | Variable | Some strains may be susceptible |
Mechanism of Action
The bactericidal activity of cephapirin benzathine results from the inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to cell lysis and death of the bacteria. Cephapirin is more resistant to beta-lactamases than penicillins, making it effective against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic Properties
Solubility and Absorption
Parameter | Cephapirin Benzathine | Cephapirin Sodium | Ceftiofur | Cloxacillin Benzathine |
---|---|---|---|---|
Solubility in Milk | Practically insoluble | >500 mg/mL | Varies by formulation | Very low |
Systemic Absorption | <1% (ionized form) | Higher (due to solubility) | Moderate (injectable forms) | Low |
Excretion Rate (5 days) | 0.28% of dose | Not studied | Higher (varies with route) | Prolonged tissue detection |
- Cephapirin Sodium : Used in lactating cows, its high solubility allows rapid absorption and shorter therapeutic duration compared to the benzathine salt .
- Ceftiofur : Approved for both intramammary and injectable use, ceftiofur exhibits broader-spectrum activity but higher environmental excretion risk .
- Cloxacillin Benzathine : Similar low solubility to this compound but shows prolonged tissue residues (e.g., 0.0025 ppm in kidney at 3 days post-treatment) .
Metabolism and Excretion
- This compound is metabolized to desacetyl cephapirin (50% conversion within 24 hours in lactating cows), which has reduced antimicrobial activity .
- Ceftiofur is metabolized to active metabolites like desfuroylceftiofur, enhancing its efficacy but increasing environmental persistence .
Therapeutic Efficacy
Mastitis Treatment
Compound | Target Population | Cure Rate (Staph. aureus) | Duration of Action |
---|---|---|---|
This compound | Dry cows | 87% (natural infection) | 45–60 days |
Cephapirin Sodium | Lactating cows | Not reported | 1–3 days |
Ceftiofur | Both | 70–80% | 5–7 days |
- This compound achieves higher cure rates in dry cows compared to lactating formulations due to prolonged udder exposure .
- Ceftiofur’s efficacy in lactating cows is comparable but requires more frequent dosing .
Endometritis Treatment
- Superior Protocol: Combined with systemic PGF2α, it enhances reproductive indices in Holstein cows .
Environmental and Regulatory Considerations
Environmental Excretion
- This compound’s low excretion (0.28% of dose) contrasts sharply with ceftiofur, which poses higher risks due to metabolites detected in manure and runoff .
- Cloxacillin benzathine’s environmental persistence (detected in liver/kidney at 0.0026 ppm) highlights concerns for residues .
Regulatory Status
Compound | Approved Use in Food Animals | Extralabel Use Restrictions |
---|---|---|
This compound | Yes (intramammary) | Restricted to labeled indications |
Ceftiofur | Yes (injectable, intramammary) | Prohibited in major species |
Penicillin Benzathine | No | N/A |
- Cephapirin is one of only two cephalosporins approved for dairy cows in the U.S., with strict prohibitions on extralabel use .
Biological Activity
Cephapirin benzathine is a first-generation cephalosporin antibiotic primarily used in veterinary medicine, particularly for the treatment of mastitis in dairy cows. Its biological activity is characterized by its broad-spectrum antibacterial effects, particularly against gram-positive bacteria. This article delves into the mechanisms of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.
This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to compromised cell wall integrity, resulting in bacterial lysis and death. The compound's low solubility in water allows for prolonged release and sustained therapeutic levels in the target tissues, particularly in the non-lactating mammary glands of cows .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is poorly absorbed when administered orally; however, its intramammary infusion results in effective concentrations within the mammary secretions. Studies have shown that cephapirin can be detected in mammary secretions for up to five weeks post-treatment, maintaining levels above the minimum inhibitory concentration (MIC) for significant durations .
Table 1: Pharmacokinetic Data of this compound
Parameter | Value |
---|---|
Molecular Formula | C₃₄H₃₄N₆O₁₂S₄ · C₁₆H₂₀N₂ |
Solubility | Practically insoluble in water |
Duration of Action | Up to 5 weeks |
Therapeutic Concentration | Above MIC for 4 weeks |
Efficacy and Clinical Applications
This compound is primarily indicated for the treatment of mastitis caused by susceptible organisms such as Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. The product "ToMORROW" is commonly used for intramammary infusion during the dry period of lactation .
Case Studies
- Treatment of Mastitis : A study evaluated the efficacy of a dry cow product containing 300 mg of this compound on pregnant Jersey heifers with experimentally induced Staphylococcus aureus mastitis. Results showed that cephapirin effectively eliminated infections and maintained therapeutic concentrations above MIC for up to four weeks post-treatment .
- Endometritis Management : In a field trial involving dairy cows diagnosed with clinical endometritis, treatment with 500 mg of this compound intrauterine significantly reduced the time to pregnancy compared to untreated controls, indicating its role in reproductive health management .
Safety Profile and Toxicology
Toxicological assessments indicate that while this compound is generally safe when used as directed, adverse effects such as vomiting and changes in body weight have been observed at higher doses in canine studies . Long-term studies have also noted reversible alterations to white blood cells and inflammation of blood vessels in treated animals .
Table 2: Summary of Toxicological Findings
Study Type | Observations |
---|---|
Acute Toxicity | Vomiting in dogs at high doses |
Subchronic Studies | Anemia and increased organ weights noted |
Reproductive Studies | No adverse effects on fetal development |
Q & A
Basic Research Questions
Q. How can researchers analytically identify and quantify Cephapirin Benzathine in pharmaceutical formulations?
- Methodological Answer : Utilize infrared (IR) spectroscopy for structural identification (peak matching against USP reference standards) and high-performance liquid chromatography (HPLC) for quantification. For purity assessment, employ tests for crystallinity (via X-ray diffraction), water content (Karl Fischer titration; ≤5.0%), and benzathine content (titration methods yielding 20.0%–24.0% benzathine by weight) . Cross-validate results with USP monographs for intramammary infusions, which specify acceptable ranges for cephapirin equivalence (±10% to +20%) .
Q. What regulatory guidelines govern withdrawal periods for this compound in food-producing animals?
- Methodological Answer : Adhere to jurisdiction-specific withdrawal times:
- U.S. : 42 days for meat, 72 hours for milk; avoid use within 30 days of calving .
- Canada : 42 days for meat, 84 hours for milk .
These guidelines ensure residue levels remain below 0.0025–0.0026 ppm in liver/kidney tissues, as detected via tissue sampling at 3 days post-treatment . Experimental designs should include tissue residue analysis using validated chromatographic methods .
Q. What is the solubility profile of this compound, and how does it influence formulation stability?
- Methodological Answer : this compound is practically insoluble in water, ethanol, and organic solvents but soluble in 0.1 N HCl . This low solubility necessitates formulation in vegetable oil-based vehicles with dispersing agents for intramammary infusions . Stability studies should monitor temperature (15–30°C), avoid freezing, and validate shelf life under ICH/USP stability protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in tissue persistence data between this compound and other β-lactams like cloxacillin?
- Methodological Answer : Design comparative pharmacokinetic studies in bovine models, measuring tissue concentrations post-administration. Evidence shows cloxacillin’s benzathine complex has lower solubility, prolonging detection in milk (0.0025 ppm in kidney at 3 days) versus undetectable cephapirin . Use ultraperformance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-MS/MS) to differentiate degradation products and assess binding affinity to tissue proteins .
Q. What validation criteria are critical for UHPLC-MS/MS methods detecting trace this compound in reactor rinse samples?
- Methodological Answer : Validate specificity (no interference from ceftiofur or matrix components), linearity (R² ≥0.99 across 1–100 ppb), precision (RSD <5% intra-/inter-day), and accuracy (recovery 90%–110%). Ruggedness testing should include variations in column batches and mobile phase pH . Reference ICH Q2(R1) guidelines for robustness, ensuring detection limits align with USP thresholds for residue analysis .
Q. Why does this compound show clinical efficacy in bovine endometritis despite regulatory restrictions on extralabel use in the U.S.?
- Methodological Answer : Experimental studies demonstrate that a single 500 mg intrauterine dose improves reproductive performance in cows with endometritis, likely due to sustained release from the benzathine complex . However, U.S. regulations prohibit extralabel use in major food animals, requiring researchers to design trials under veterinary supervision with strict residue monitoring . Contrast clinical outcomes with pharmacokinetic models to justify restricted applications .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKOXGROZNHHG-RACYMRPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54N8O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97468-37-6 | |
Record name | Cephapirin benzathine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEPHAPIRIN BENZATHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.